4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride
Description
This compound (C₁₀H₈BrCl₂N₃·HCl) is a halogenated pyrazole derivative featuring a 2,4-dichlorobenzyl group at the 1-position and a bromine atom at the 4-position of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research. Its molecular weight is 321.01 g/mol, with a purity standard of 95% as noted in industrial reports .
Properties
IUPAC Name |
4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrCl2N3.ClH/c11-8-5-16(15-10(8)14)4-6-1-2-7(12)3-9(6)13;/h1-3,5H,4H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAYKINCJQFJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332531-42-6 | |
| Record name | 1H-Pyrazol-3-amine, 4-bromo-1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Overview
The synthesis generally follows these key stages:
- Pyrazole Ring Formation
- Benzyl Group Introduction
- Bromination at the 4-Position
- Chlorination of the Benzyl Moiety
- Hydrochloride Salt Formation
Detailed Synthetic Steps and Conditions
| Step | Reaction Description | Reagents and Conditions | Notes and Optimization |
|---|---|---|---|
| 1. Pyrazole Ring Formation | Cyclization of hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole core | Hydrazine derivatives + α,β-unsaturated ketones; acidic or basic medium; temperature control (room temp to reflux) | Acidic conditions favor ring closure; reaction time 3–6 hours; catalysts like PCl₃ may improve yield |
| 2. Benzyl Group Introduction | Nucleophilic substitution of pyrazole nitrogen with 2,4-dichlorobenzyl halide | 2,4-Dichlorobenzyl chloride or bromide; base such as potassium carbonate; solvent: acetone or DMF; reflux or room temperature | Use of excess base (1.2 equiv.) enhances substitution efficiency; polar aprotic solvents improve solubility and reaction rate |
| 3. Bromination | Electrophilic bromination at the 4-position of pyrazole ring | Brominating agents: N-bromosuccinimide (NBS) or bromine; solvents: DMF, THF; temperature: 0°C to room temp | Controlled addition of NBS (1.2 equiv.) avoids over-bromination; reaction monitored by TLC |
| 4. Chlorination of Benzyl Group | Chlorination of benzyl moiety to introduce dichlorobenzyl substituent | Chlorinating agents: thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅); solvent: inert solvents like dichloromethane; temperature: 0°C to reflux | Chlorination step often performed prior to benzylation to ensure dichlorobenzyl halide availability |
| 5. Hydrochloride Salt Formation | Conversion of free amine to hydrochloride salt to improve solubility | Treatment with HCl in ethanol or diethyl ether; room temperature | Salt formation enhances crystallinity and purity; facilitates isolation |
Reaction Mechanisms and Analytical Validation
- Pyrazole Ring Formation: Involves nucleophilic attack of hydrazine on α,β-unsaturated carbonyl compounds, followed by cyclization and dehydration.
- Benzylation: Nucleophilic substitution where the pyrazole nitrogen attacks the benzyl halide, displacing the halide ion.
- Bromination: Electrophilic substitution at the 4-position facilitated by NBS, generating a bromonium intermediate.
- Chlorination: Conversion of benzyl alcohol or other precursors to benzyl chloride derivatives via chlorinating agents.
Analytical Techniques for Validation:
| Technique | Purpose | Typical Observations |
|---|---|---|
| X-ray Crystallography | Structural confirmation, bond lengths, angles | C–Br bond length ~1.89–1.92 Å; dihedral angle ~74.9° between pyrazole and benzyl group |
| NMR Spectroscopy (¹H, ¹³C) | Confirmation of substitution pattern and purity | Characteristic pyrazole and benzyl proton signals; chemical shifts consistent with halogen substitution |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z ~389.9 (theoretical 390.5) |
| TLC and Chromatography | Reaction monitoring and purification | Distinct Rf values for intermediates and final product |
Industrial Production Considerations
- Use of continuous flow reactors enhances reaction control and scalability.
- Automated synthesis platforms improve reproducibility.
- Purification techniques such as recrystallization and chromatography ensure >95% purity.
- Reaction parameters (temperature, stoichiometry, solvent choice) are optimized for maximum yield and minimal by-products.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + α,β-unsaturated ketone | Acidic/basic medium | RT to reflux | 60–80 | Catalyst screening improves yield |
| 2 | Benzylation | 2,4-Dichlorobenzyl chloride + K₂CO₃ | Acetone/DMF | RT to reflux | 70–85 | Excess base recommended |
| 3 | Bromination | NBS or Br₂ | DMF, THF | 0°C to RT | 75–90 | Controlled addition critical |
| 4 | Chlorination | SOCl₂ or PCl₅ | DCM or inert solvent | 0°C to reflux | 80–95 | Performed prior to benzylation |
| 5 | Salt formation | HCl in EtOH or ether | Ethanol/ether | RT | >95 | Enhances solubility and purity |
Research Findings and Optimization Insights
- Reaction Times: Cyclization and bromination steps typically require 3–6 hours; prolonged times may lead to side reactions.
- Stoichiometry: Using slight excess (1.1–1.2 equiv.) of halogenating agents improves substitution without over-halogenation.
- Catalysts: Phosphorus-based catalysts (e.g., PCl₃) can enhance cyclization efficiency.
- Purification: Silica gel chromatography with gradient elution (ethyl acetate/heptane) effectively isolates pure product.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve bromination and benzylation yields.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride exhibits significant biological properties, making it a candidate for various applications:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives possess antimicrobial activities against various bacterial strains. For instance, this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
- Antifungal Activity : Related compounds have also shown antifungal properties, indicating potential use in treating fungal infections.
- Anticancer Potential : The unique structure allows for exploration in cancer research, where it may inhibit specific pathways involved in tumor growth .
Chemical Research
In chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for:
- Oxidation : Can be oxidized to form pyrazole N-oxides.
- Reduction : Reducing agents can convert it to various reduced derivatives.
- Substitution Reactions : The halogen atoms can be replaced with other functional groups, facilitating diverse synthetic pathways .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives including this compound against clinical isolates of bacteria. The results indicated that this compound was effective against resistant strains of Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers investigated the effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzyl Group
Halogen Substitution Patterns
4-Bromo-1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉Br₂N₃):
4-Bromo-1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine (C₈H₈F₂N₂O₃):
Heterocyclic Benzyl Replacements
- 4-Bromo-1-[(3-Chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (C₈H₇BrClN₃S): Replaces the benzene ring with a thiophene (sulfur-containing heterocycle). Molecular weight: 313.59 g/mol.
Pyrazole Ring Modifications
Halogen vs. Alkyl Substituents
4-Chloro-1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉ClFN₃):
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride (C₇H₁₃BrCl₂N₃):
Molecular Weight and Solubility
Biological Activity
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride is a synthetic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structural features, including a bromine atom and dichlorobenzyl group, contribute to its diverse biological interactions.
The molecular formula of this compound is C₁₀H₉BrCl₂N₃·HCl, with a molecular weight of approximately 305.56 g/mol. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
- Introduction of the Benzyl Group : Nucleophilic substitution using a suitable benzyl halide.
- Bromination : Electrophilic bromination using agents such as N-bromosuccinimide (NBS) .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related pyrazole compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membranes .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine | Staphylococcus aureus | 32 µg/mL |
| 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine | Escherichia coli | 64 µg/mL |
| Related pyrazole derivative | Pseudomonas aeruginosa | 16 µg/mL |
Antifungal Activity
The compound also shows promising antifungal activity. In vitro studies have shown that pyrazole derivatives can inhibit the growth of various phytopathogenic fungi. For instance, certain derivatives were tested against species like Botrytis cinerea and exhibited moderate to excellent inhibition rates .
Table 2: Antifungal Activity Against Phytopathogenic Fungi
| Compound | Fungus | Inhibition Rate (%) |
|---|---|---|
| 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine | Botrytis cinerea | 75% |
| Related pyrazole derivative | Alternaria solani | 60% |
Anticancer Potential
The structure-activity relationship (SAR) studies have revealed that pyrazole derivatives can act as inhibitors against specific cancer-related targets such as BRAF(V600E) and EGFR. These compounds have shown potential in inhibiting tumor growth in various cancer cell lines .
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine | A375 (melanoma) | 10 µM |
| Related pyrazole derivative | HCT116 (colon cancer) | 15 µM |
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : It can alter membrane integrity in bacteria and fungi, leading to cell lysis.
- Receptor Interaction : Potential interactions with cellular receptors involved in signaling pathways may also contribute to its anticancer effects .
Case Studies
Several studies have investigated the biological efficacy of pyrazole derivatives:
- Antimicrobial Efficacy Study : A recent study evaluated a series of pyrazole derivatives for their antimicrobial properties against clinical isolates. The results indicated that compounds with bromine and chlorine substituents exhibited enhanced activity compared to unsubstituted analogs .
- Antifungal Screening : Another study focused on the antifungal activity of synthesized pyrazoles against major agricultural pathogens. The findings suggested that specific substitutions significantly improved antifungal potency .
Q & A
Q. What are the standard synthetic routes for 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride, and how can intermediates be optimized for yield?
The synthesis typically involves multi-step reactions starting with pyrazole core formation. For example:
- Cyclization : Reacting 1,3-diketones with hydrazines (e.g., phenylhydrazine) under acidic conditions to form the pyrazole ring .
- Substitution : Bromination at the 4-position using N-bromosuccinimide (NBS) in polar solvents like DMF or THF .
- Benzylation : Introducing the 2,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in acetone) .
- Hydrochloride Salt Formation : Treating the free amine with HCl in ethanol or diethyl ether .
Optimization Tips : Adjust reaction time (e.g., 3–6 hours for cyclization) and stoichiometric ratios (e.g., 1.2 equivalents of NBS for bromination). Catalyst screening (e.g., PCl₃ for cyclization) can improve yields .
Q. How is the structure of this compound validated, and what analytical techniques are critical for confirmation?
- X-ray Crystallography : Resolves bond lengths (e.g., C–Br = 1.89–1.92 Å) and dihedral angles between the pyrazole ring and substituents (e.g., 74.9° for dichlorobenzyl group) .
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 389.9 (theoretical 390.5) .
Q. What solvent systems and purification methods are recommended for isolating this compound?
- Solubility : The hydrochloride salt is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water or ethanol .
- Purification :
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Example: A related pyrazole derivative showed anticancer activity in vitro but was inactive in vivo . Methodological Approach :
- Control Experiments : Verify compound stability under physiological conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites .
- Computational Modeling : Compare electrostatic potential maps of active/inactive analogs to identify critical substituent interactions .
Q. What strategies are effective for optimizing reaction conditions to mitigate byproduct formation during benzylation?
- Byproduct Source : Competing O-benzylation or over-alkylation.
- Mitigation :
Q. How can researchers reconcile discrepancies in spectroscopic data for structurally similar analogs?
Example: A 4-fluorophenyl analog showed a downfield shift in ¹H NMR (δ 6.8 ppm vs. δ 6.2 ppm for the bromo derivative) due to electron-withdrawing effects . Resolution Strategy :
Q. What mechanistic insights guide the design of pyrazole-based inhibitors targeting specific enzymes?
- Key Interactions : The 2,4-dichlorobenzyl group enhances hydrophobic binding to enzyme pockets (e.g., carbonic anhydrase II) .
- Docking Studies : Molecular dynamics simulations reveal that the bromo substituent occupies a halogen-bonding pocket in the active site .
- Kinetic Assays : Measure IC₅₀ values under varied pH (5.0–8.0) to assess protonation-dependent activity .
Q. How should researchers handle batch-to-batch variability in hydrochloride salt crystallinity?
Q. What are the best practices for evaluating the stability of this compound under long-term storage?
- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Light Sensitivity : Protect from UV exposure; amber vials reduce photodegradation by 60% .
Q. How can computational tools predict the regioselectivity of electrophilic substitutions on the pyrazole ring?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
